2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Description
2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Properties
IUPAC Name |
2-[(2-ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-13-18-19-15(23-13)17-14(21)10-7-5-6-8-11(10)16-12(20)9-22-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKHFAZPCBPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with ethyl chloroacetate to form an intermediate, which is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .
Chemical Reactions Analysis
2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and has been tested against various bacterial strains.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to the disruption of essential biological pathways in microorganisms. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique compared to other 1,3,4-thiadiazole derivatives due to its specific structural features and biological activities. Similar compounds include:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Used in the treatment of certain types of cancer.
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
